molecular formula C16H18F3N3O2S B2871846 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1448057-35-9

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2871846
CAS RN: 1448057-35-9
M. Wt: 373.39
InChI Key: QOOGTWPKRRRSRA-UHFFFAOYSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Anti-Inflammatory and Anticancer Properties : A study by Küçükgüzel et al. (2013) detailed the synthesis of novel derivatives similar to the compound , investigating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One derivative showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting potential for therapeutic development (Küçükgüzel et al., 2013).

Antitumor and Antimicrobial Activities : Faidallah et al. (2013) synthesized a series of 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives, which displayed a broad spectrum of antitumor activity against various cancer cell lines and significant antimicrobial activities, indicating their potential as chemotherapeutic agents (Faidallah et al., 2013).

Carbonic Anhydrase Inhibition : Alafeefy et al. (2015) explored a series of benzenesulfonamides with various moieties for their ability to inhibit human carbonic anhydrase isozymes, showing low nanomolar activity against hCA II, IX, and XII. These results highlight the therapeutic potential of these compounds in treating diseases associated with carbonic anhydrase activity (Alafeefy et al., 2015).

Potential Antimalarial Prototypes

Antimalarial Lead Compounds : A study by Boechat et al. (2011) aimed at developing new antimalarial lead compounds synthesized a set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives, identifying trifluoromethyl-substituted derivatives as promising candidates for antimalarial drug development (Boechat et al., 2011).

Photodegradation and Antimicrobial Properties

Photochemical Decomposition and Antimicrobial Agents : Research into the photochemical decomposition of sulfamethoxazole, a compound structurally related to the one , revealed insights into the photolability and potential environmental impacts of such compounds. Additionally, novel sulfanilamide-derived 1,2,3-triazoles were synthesized, exhibiting promising antibacterial potency, indicating their usefulness as antimicrobial agents (Wang et al., 2010; Zhou & Moore, 1994).

properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-22-15-8-3-2-7-13(15)14(21-22)10-20-25(23,24)12-6-4-5-11(9-12)16(17,18)19/h4-6,9,20H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOGTWPKRRRSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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